molecular formula C14H22N2O3 B2363293 ethyl 4-(isobutylcarbamoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate CAS No. 565215-69-2

ethyl 4-(isobutylcarbamoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate

Cat. No. B2363293
CAS RN: 565215-69-2
M. Wt: 266.341
InChI Key: VONAGVZAIYOHNB-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .


Molecular Structure Analysis

Molecular structure analysis often involves spectroscopic techniques like NMR, IR, and X-ray crystallography . These techniques can provide information about the arrangement of atoms in a molecule.


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes studying the reactivity of the compound and understanding the mechanism of its reactions .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, and stability. It also includes studying the compound’s chemical properties like its acidity or basicity .

Mechanism of Action

If the compound has biological activity, the mechanism of action would involve studying how the compound interacts with biological systems .

Safety and Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. It includes understanding how to safely handle and dispose of the compound .

Future Directions

This could involve proposing further studies that could be done on the compound. This could include suggesting modifications to its structure to enhance its properties or suggesting new reactions or uses for the compound .

properties

IUPAC Name

ethyl 3,5-dimethyl-4-(2-methylpropylcarbamoyl)-1H-pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O3/c1-6-19-14(18)12-9(4)11(10(5)16-12)13(17)15-7-8(2)3/h8,16H,6-7H2,1-5H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VONAGVZAIYOHNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(N1)C)C(=O)NCC(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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